2-(2,6-Dimethoxyphenoxy)aniline
Description
2-(2,6-Dimethoxyphenoxy)aniline is an aromatic amine derivative characterized by an aniline group substituted with a 2,6-dimethoxyphenoxy moiety. This compound’s structure features two methoxy groups at the ortho positions of the phenoxy ring, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenoxy)aniline |
InChI |
InChI=1S/C14H15NO3/c1-16-12-8-5-9-13(17-2)14(12)18-11-7-4-3-6-10(11)15/h3-9H,15H2,1-2H3 |
InChI Key |
UEUKXEQTKIEXLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxy Anilines
Key structural analogs include:
Key Insights :
- The 2,6-dimethoxy substitution pattern in the target compound may confer steric hindrance, influencing binding interactions in biological systems .
Receptor Affinity Analogs
The 2,6-dimethoxyphenoxy moiety is critical in receptor ligands. For example:
- WB4101 (a 2,6-dimethoxyphenoxy analogue): Exhibits nanomolar affinity as a 5-HT1A antagonist. Derivatives with o-methyl, o-t-butyl, or o-methoxy groups (e.g., (S)-2, (S)-16) show similar specificity, suggesting that steric bulk at the ortho positions is tolerated in receptor binding .
Comparison :
- The target compound’s unsubstituted aniline group contrasts with WB4101’s complex side chains. This difference may limit its direct use as a receptor ligand but highlights the scaffold’s versatility for functionalization .
Lignin Model Dimers
The 2,6-dimethoxyphenoxy group is prevalent in lignin model compounds:
- Compound II (1-(4-hydroxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)-1,3-propanediol): Degraded via alkyl-aryl cleavage by lignin peroxidase .
- Veratrylglycerol-β-syringyl ether (VS): Features a 2,6-dimethoxyphenoxy group; its hydrolysis kinetics and conformation depend on stereochemistry and substituents .
Comparison :
- Unlike these diol-based dimers, 2-(2,6-Dimethoxyphenoxy)aniline lacks hydroxyl groups, likely rendering it more resistant to oxidative degradation. However, the aniline’s amine group could participate in alternative reaction pathways, such as Schiff base formation .
Physicochemical Properties
- logP: Analogous compounds with 2,6-dimethoxyphenoxy groups (e.g., dimethyl(2,6-dimethoxyphenoxy)butoxy silane) exhibit logP values ~3.6, suggesting moderate lipophilicity . The target compound’s logP is expected to be lower due to the polar aniline group, impacting bioavailability.
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